
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is a chemical compound with the CAS Number: 1423034-70-1 . It has a molecular weight of 199.17 . The IUPAC name for this compound is 2,2,2-trifluoroethyl isobutylcarbamate . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.17 . The compound is typically stored at room temperature and is available in liquid form . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.Scientific Research Applications
Synthesis and Chemical Properties
- 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is used in the synthesis of difluorinated polyols. This process involves a sequence of dehydrofluorination–metallation followed by addition to aldehydes to produce a range of allylic alcohols. Further aldol reaction and reduction yield difluorinated polyols after deprotection (Balnaves, Percy, & Palmer, 1999).
- The compound is also involved in chromatographic techniques for detecting carbamate insecticides. It demonstrates high resolution, sensitivity, and selectivity in these applications, notably in liquid chromatography with post-column fluorometric labeling (Krause, 1979).
Pharmaceutical and Biochemical Applications
- In the field of pharmaceuticals, carbamates like this compound are used as protecting groups for amines. They can be effectively deprotected using 2-mercaptoethanol, which is advantageous for substrates sensitive to traditional deprotection methods (Scattolin, Gharbaoui, & Chen, 2022).
- Another application is the use of carbamates in peptide synthesis. Their ability to protect and subsequently release amino groups under specific conditions is critical in constructing complex peptide structures (Annese et al., 2010).
Agricultural and Environmental Applications
- Carbamates, including derivatives similar to this compound, are used in agriculture as insecticides. Their efficacy and metabolism in environmental contexts are subjects of ongoing research. For instance, studies on the interaction of these compounds with atmospheric constituents like the OH radical have implications for understanding their environmental impact (Zhang et al., 2012).
Safety and Hazards
The safety information for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLUNMLQLSXQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


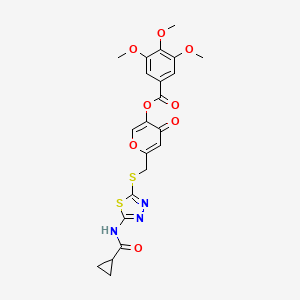
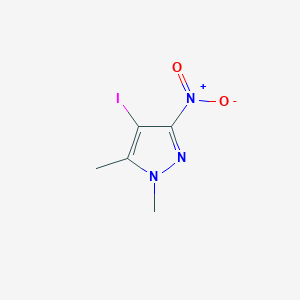
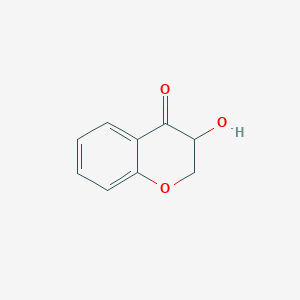
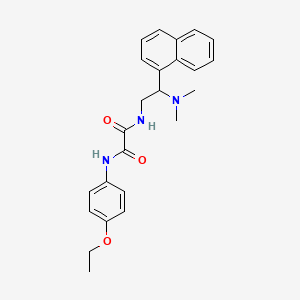


![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)
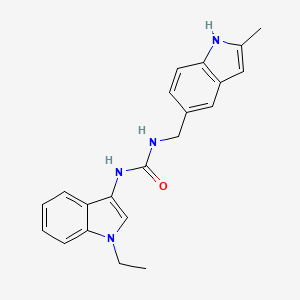
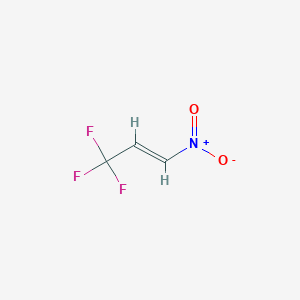

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)
![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)
